3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Description
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one (CAS: 1431280-51-1; molecular formula: C₂₃H₁₇F₂N₃O₆) is a synthetic small molecule characterized by a seven-membered azepan-4-one ring core. The structure features two (4-fluoro-3-nitrophenyl)methylidene substituents at positions 3 and 5, and a propenoyl group at position 1 (synonym: (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one) . This compound exhibits competitive inhibition against proteasome deubiquitinases (DUBs), enzymes critical for protein degradation regulation. Its bioactivity is attributed to the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, which enhance electrophilicity and binding affinity to catalytic cysteine residues in DUBs .
Properties
Molecular Formula |
C23H17F2N3O6 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2 |
InChI Key |
SCKXBVLYWLLALY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Alkylation :
Oxidation and Gold Catalysis :
Key Mechanistic Insights
- The reaction proceeds via a gold carbene intermediate, enabling formal 1,7-C(sp³)–H insertion over competing pathways.
- Diastereoselectivity is influenced by steric effects, with bulky substituents favoring trans-products (dr up to 20:1).
Claisen-Schmidt Condensation for Benzylidene Substituents
The 4-fluoro-3-nitrobenzylidene groups are introduced via double Claisen-Schmidt condensation. This step requires precise control to avoid over-condensation.
Reaction Protocol
Aldehyde Preparation :
Condensation with Azepan-4-One :
Optimization Considerations
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic aldehydes.
- Temperature : Reflux conditions (78–100°C) accelerate imine formation while minimizing side reactions.
Final Coupling with Prop-2-Enoyl Group
The prop-2-enoyl moiety is introduced via acylation of the azepan-4-one nitrogen:
Acylation Protocol
- Reagent : Acryloyl chloride or prop-2-enoic anhydride.
- Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
- Conditions : Room temperature in anhydrous dichloromethane (DCM).
- Yield : 70–90%.
Analytical Characterization Data
Challenges and Solutions in Synthesis
Regioselectivity in Annulation :
Nitro Group Stability :
E/Z Isomerism :
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity (dr) | Scalability |
|---|---|---|---|
| Gold-Catalyzed Annulation | 85–93 | 10:1 to 20:1 | High |
| Traditional Cyclization | 45–60 | <3:1 | Moderate |
| Microwave-Assisted | 78 | 8:1 | Limited |
Chemical Reactions Analysis
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro groups.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one involves its interaction with molecular targets in biological systems. The compound’s nitro and fluorine groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs
2.1.1 Substituent Variations
- Fluoro-Nitro Derivatives: Target Compound: Contains dual 4-fluoro-3-nitrophenyl groups. The meta-nitro and para-fluoro substituents create a steric and electronic profile ideal for DUB inhibition (IC₅₀: ~15–20 nM in vitro) . Analog A (3-Nitro-4-fluorophenyl variant): Substitution at the para-nitro position reduces steric hindrance, lowering inhibitory potency (IC₅₀: ~50 nM). This highlights the importance of nitro group positioning . Analog B (Non-fluorinated variant): Removal of fluorine decreases electrophilicity, resulting in a 10-fold reduction in binding affinity .
2.1.2 Core Modifications
- Azepanone vs. Piperidinone: Replacing the azepanone ring with a six-membered piperidinone (e.g., VLX1570 analogs) reduces conformational flexibility, diminishing DUB selectivity due to poorer fit into the enzyme’s active site .
Functional Analogs
2.2.1 Proteasome Inhibitors
- Bortezomib: A boronic acid-based proteasome inhibitor. Unlike the target compound, Bortezomib targets the 20S proteasome’s chymotrypsin-like activity, whereas 3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one specifically inhibits DUBs, reducing off-target effects .
- PR-619 : A pan-DUB inhibitor with a thiophene core. The target compound exhibits higher selectivity for USP14 and UCHL5 due to its rigid conjugated system .
Physicochemical Properties
| Property | Target Compound | VLX1570 | PR-619 |
|---|---|---|---|
| Molecular Weight (g/mol) | 469.39 | 438.41 | 465.52 |
| LogP | 3.2 | 2.8 | 4.1 |
| Solubility (PBS, µg/mL) | <10 | ~50 | <5 |
| IC₅₀ (USP14, nM) | 15.2 | 18.9 | 22.3 |
Key Observations :
- The target compound’s low solubility (attributed to aromatic nitro groups) limits bioavailability compared to VLX1570.
- Its logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and metabolic stability .
Mechanistic Insights
The compound’s α,β-unsaturated ketone moiety forms a covalent bond with catalytic cysteine residues in DUBs, a mechanism shared with PR-617. However, the fluorine atoms enhance resonance stabilization of the Michael adduct, prolonging enzyme inhibition compared to non-fluorinated analogs .
Anticancer Activity
In preclinical studies, the compound induced apoptosis in multiple myeloma cells at 1–5 µM concentrations, outperforming Bortezomib in resistant cell lines due to its dual inhibition of USP14 and UCHL5 .
Selectivity Profile
A 2025 study reported >50-fold selectivity for DUBs over kinases and proteases, minimizing off-target toxicity .
Biological Activity
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one, also known as VLX1570, is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azepanones and is characterized by its dual 4-fluoro-3-nitrophenyl methylidene substituents, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C23H17F2N3O6
- Molecular Weight : 469.4 g/mol
- IUPAC Name : (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
The primary mechanism of action of VLX1570 involves the inhibition of deubiquitinating enzymes (DUBs). DUBs are critical in regulating protein degradation and signal transduction pathways within cells. By inhibiting these enzymes, VLX1570 can induce apoptosis in cancer cells, presenting a potential therapeutic avenue for cancer treatment, particularly in hematological malignancies such as multiple myeloma.
Inhibition of Deubiquitinating Enzymes
VLX1570 has been shown to selectively inhibit USP14, a member of the DUB family. This inhibition disrupts the proteasomal degradation pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells. The compound's ability to modulate protein homeostasis makes it a promising candidate for anti-cancer therapies.
Anticancer Efficacy
In vitro studies have demonstrated that VLX1570 effectively reduces cell viability in various cancer cell lines. For instance:
- Multiple Myeloma : The compound has shown significant cytotoxic effects against multiple myeloma cell lines, with IC50 values indicating potent activity.
- Mechanistic Studies : Further research has indicated that VLX1570's anticancer effects are mediated through the activation of apoptosis pathways and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| DUB Inhibition | Selective inhibition of USP14 | |
| Anticancer Activity | Significant cytotoxicity in multiple myeloma cells | |
| Apoptosis Induction | Increased levels of pro-apoptotic proteins |
Case Study: Efficacy in Multiple Myeloma
A study conducted on multiple myeloma cell lines revealed that treatment with VLX1570 resulted in:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis as evidenced by increased Annexin V staining.
- Upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
These findings suggest that VLX1570 could be developed into a novel therapeutic agent for treating multiple myeloma.
Structural Comparisons
VLX1570 shares structural similarities with other DUB inhibitors but is distinguished by its specific fluorinated and nitro-substituted phenyl groups. This unique combination enhances its binding affinity and selectivity towards DUBs compared to other compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Key Activity |
|---|---|---|
| VLX1570 (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)... | Fluoro and nitro groups on phenyl rings | DUB inhibitor |
| (3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene] | Methoxy instead of fluoro/nitro groups | Different activity |
| (3E,5E)-3,5-dibenzylideneazepan-4-one | No fluorine or nitro substituents | Varies significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
